

Introduction: The Significance of a Single Labeled Atom

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methylamine-¹³C hydrochloride*

Cat. No.: *B109538*

[Get Quote](#)

In the landscape of modern chemical and biomedical research, precision is paramount. The ability to trace, quantify, and structurally elucidate molecules within complex biological and chemical systems underpins progress in drug discovery, metabolomics, and proteomics. Methylamine-¹³C hydrochloride (¹³CH₃NH₂·HCl) is a cornerstone reagent in this pursuit. As a stable, non-radioactive, isotopically labeled compound, it serves as a powerful tool for researchers. By replacing the naturally abundant carbon-12 (¹²C) atom with a carbon-13 (¹³C) isotope, this molecule becomes a highly specific probe, distinguishable by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive overview of Methylamine-¹³C hydrochloride, moving beyond basic data to explain the causality behind its applications. It is designed for researchers, scientists, and drug development professionals who seek to leverage isotopic labeling for enhanced analytical accuracy and mechanistic insight.

Physicochemical and Spectroscopic Properties

The utility of Methylamine-¹³C hydrochloride begins with its fundamental properties. It is a crystalline solid at room temperature, and its physical characteristics are nearly identical to its unlabeled counterpart, ensuring it behaves predictably in chemical reactions and biological systems.[\[1\]](#) The key difference lies in its molecular weight and nuclear spin properties, which are leveraged for analytical detection.

Property	Value	Source(s)
Chemical Name	(¹³ C)Methanamine hydrochloride	[1]
CAS Number (Labeled)	60656-93-1	[1] [3] [4] [5]
Molecular Formula	¹³ CH ₃ NH ₂ · HCl	[1] [3] [4]
Molecular Weight	68.51 g/mol	[1] [3] [4]
Appearance	Crystalline solid	[1]
Melting Point	232-234 °C	[1] [3]
Isotopic Purity	≥99 atom % ¹³ C	[1] [3]
Chemical Purity	≥98%	[1] [6]
Mass Shift vs. Unlabeled	M+1	[3]
Solubility	Highly soluble in water; soluble in alcohol.	[7] [8]

Core Applications in Research and Drug Development

The strategic incorporation of a ¹³C atom makes Methylamine-¹³C hydrochloride an invaluable reagent in several key areas. Its utility stems from the ability to introduce a stable, detectable tag without significantly altering the chemical behavior of the parent molecule.

Quantitative Mass Spectrometry: The Gold Standard Internal Standard

Causality: The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on an ideal internal standard—a compound that is chemically identical to the analyte but physically distinguishable. Methylamine-¹³C hydrochloride is used to synthesize such standards.[\[1\]](#) Because the labeled standard has a slightly higher mass (+1 amu), it can be differentiated from the endogenous, unlabeled analyte by the mass spectrometer.[\[3\]](#) However, its identical chemical structure ensures it experiences the same sample extraction, derivatization efficiency,

chromatographic retention, and ionization response. This co-elution and co-ionization corrects for matrix effects and variations in sample processing, leading to exceptionally accurate and precise quantification.

Application: It is a critical building block for creating labeled versions of drugs or metabolites for pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. [1] By administering an unlabeled drug and using the ¹³C-labeled version as an internal standard in the analysis of biological samples (e.g., plasma, urine), researchers can precisely measure the concentration of the drug and its metabolites over time.

Mechanistic Elucidation with NMR Spectroscopy

Causality: The ¹³C nucleus possesses a nuclear spin ($I=1/2$), making it NMR-active. While ¹³C is naturally present at ~1.1% abundance, enriching a specific site to >99% with Methylamine-¹³C hydrochloride dramatically enhances the signal from that position in a ¹³C NMR spectrum.[9] [10] This allows scientists to track the fate of the methyl group through complex reaction sequences or metabolic pathways. By observing the chemical shift and coupling patterns of the ¹³C-labeled carbon, one can deduce the structure of intermediates and final products, providing definitive evidence for reaction mechanisms.[9]

Application: In synthetic chemistry, it can be used to label a methyl group in a larger molecule to confirm the success of a methylation reaction and to study the molecule's structure and dynamics. In metabolic research, it can be used to trace the path of methyl groups in biological systems, helping to map metabolic networks.[2]

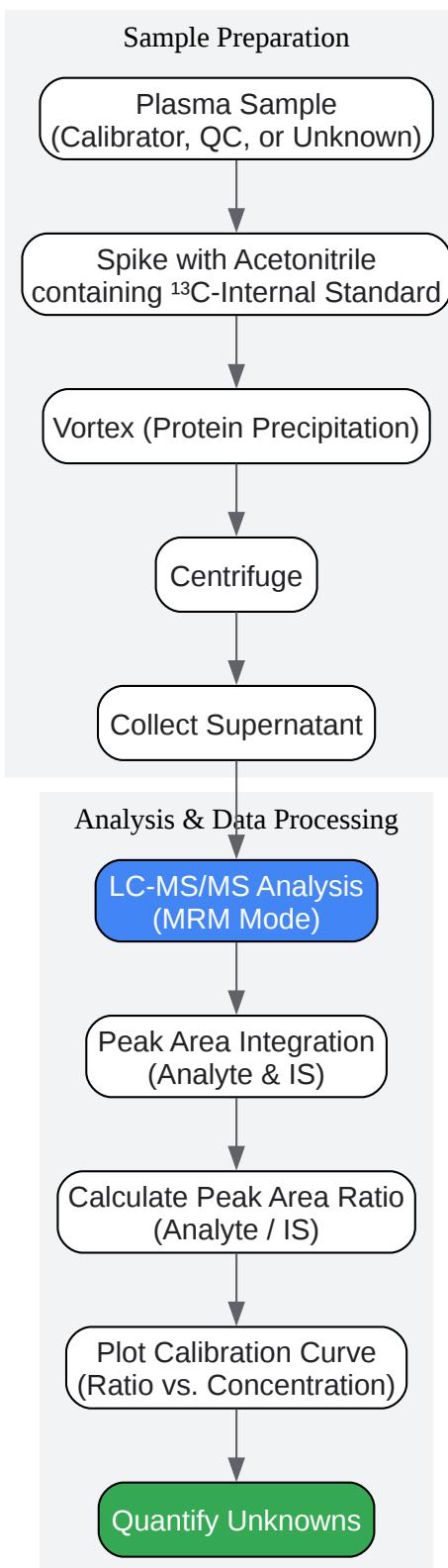
Proteomics and Metabolomics: Tracing Biological Pathways

Causality: In systems biology, understanding the flux through metabolic pathways is crucial. Methylamine-¹³C hydrochloride can be used to introduce a ¹³C label into the cellular machinery. [1][6] For example, it can serve as a precursor in cell culture media, leading to the incorporation of the ¹³C-methyl group into various metabolites and proteins. Analyzing the distribution of the ¹³C label across the metabolome or proteome provides a dynamic snapshot of cellular activity, identifying active pathways and quantifying the flow of molecules through them.[2]

Application: It is used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-type experiments, though more commonly as a synthetic precursor for labeled amino acids. It helps in quantifying changes in protein or metabolite levels between different experimental conditions (e.g., healthy vs. diseased cells), providing insights into disease mechanisms and potential therapeutic targets.[\[11\]](#)

Experimental Protocol: Quantification of a Primary Amine Analyte using LC-MS with a ¹³C-Labeled Internal Standard

This protocol describes a self-validating workflow for the accurate quantification of a hypothetical primary amine-containing drug, "Analyte-X," in a plasma matrix. The validation is inherent in the use of a co-eluting, isotopically labeled internal standard, which corrects for analytical variability.


Objective: To accurately measure the concentration of Analyte-X in human plasma samples.

Methodology:

- **Synthesis of Internal Standard:** Synthesize ¹³C-Analyte-X by reacting a suitable precursor with Methylamine-¹³C hydrochloride. The final product will have a molecular weight that is +1 amu compared to the unlabeled Analyte-X. Purify to >98% chemical purity.
- **Preparation of Stock Solutions:**
 - Prepare a 1 mg/mL stock solution of Analyte-X in methanol.
 - Prepare a 1 mg/mL stock solution of ¹³C-Analyte-X (the internal standard, IS) in methanol.
- **Preparation of Calibration Curve and QC Samples:**
 - Perform serial dilutions of the Analyte-X stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.
 - Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in blank plasma.

- Sample Extraction (Protein Precipitation):
 - To 50 μ L of each calibrator, QC, and unknown sample, add 150 μ L of acetonitrile containing a fixed concentration of the IS (e.g., 100 ng/mL).
 - Vortex for 1 minute to precipitate plasma proteins.
 - Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a new vial for LC-MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. The mobile phases would typically be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
 - MRM Transition for Analyte-X: Monitor the transition from the parent ion (e.g., $[M+H]^+$) to a specific product ion.
 - MRM Transition for IS (^{13}C -Analyte-X): Monitor the transition from its parent ion ($[M+1+\text{H}]^+$) to the same product ion. The parent ion will be 1 amu higher than that of Analyte-X.
- Data Processing and Validation:
 - Integrate the peak areas for both Analyte-X and the IS.
 - Calculate the Peak Area Ratio (PAR) = $\text{Area}(\text{Analyte-X}) / \text{Area}(\text{IS})$.
 - Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. The curve should be linear with a correlation coefficient (r^2) > 0.99 .
 - Quantify the unknown samples by interpolating their PAR values from the calibration curve.

- The QC samples must be within $\pm 15\%$ of their nominal value for the run to be considered valid. The co-elution of the analyte and the IS confirms the validity of the chromatographic separation.

[Click to download full resolution via product page](#)

Caption: Workflow for analyte quantification using an isotopically labeled internal standard.

Safety and Handling

As with any chemical reagent, proper handling of Methylamine-¹³C hydrochloride is essential for laboratory safety.

- Signal Word: Warning[1][6]
- Hazard Pictogram: GHS07 (Exclamation mark)[1]
- Hazard Statements:
 - H302: Harmful if swallowed.[1][6]
 - H315: Causes skin irritation.[1][6]
 - H319: Causes serious eye irritation.[1][6]
 - H335: May cause respiratory irritation.[1][6]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store at room temperature in a dry place, away from light and moisture, to prevent degradation.[6]

Conclusion

Methylamine-¹³C hydrochloride is more than a simple chemical; it is an enabling tool for precision and certainty in scientific research. Its value lies in the stable ¹³C isotope, which provides a clean and unambiguous signal for mass spectrometry and NMR without altering the compound's fundamental chemical reactivity. For professionals in drug development, metabolomics, and synthetic chemistry, mastering the application of this reagent is a step toward generating more robust, reliable, and insightful data, ultimately accelerating the pace of discovery.

References

- **Methylamine-¹³C hydrochloride** - 60656-93-1. Vulcanchem.
- Methylamine-¹³C 13C 99

- **Methylamine-13C hydrochloride.** Amerigo Scientific.
- **Methylamine-13C hydrochloride.** CHEMICAL POINT.
- **Methylamine-13C hydrochloride.** CHEMICAL POINT.
- Methylamine·HCl (¹³C, 99%).
- Dimethylamine-13C2 hydrochloride. PubChem.
- Methylamine hydrochloride. ChemicalBook.
- Stable Isotopes for Mass Spectrometry.
- Comparative Analysis of ¹H and ¹³C NMR Spectral Data: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride. Benchchem.
- Methylamine ≥98%. Sigma-Aldrich.
- Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride. Benchchem.
- Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
- ¹³C nmr spectrum of methylamine CH5N CH3NH2 analysis. docbrown.info.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methylamine-13C hydrochloride (60656-93-1) for sale [vulcanchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Methylamine-13C 13C 99atom 60656-93-1 [sigmaaldrich.com]
- 4. Methylamine-13C hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. isotope.com [isotope.com]
- 7. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 8. 盐酸甲胺 - 100 , 500 g 在聚乙烯瓶中 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ¹³C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's

advanced organic chemistry revision notes [docbrown.info]

- 11. Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of a Single Labeled Atom]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109538#methylamine-13c-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com